molecular formula C18H20N2O3 B5901755 {[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acid

{[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acid

Cat. No. B5901755
M. Wt: 312.4 g/mol
InChI Key: WDAPQIIMCNWTHO-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound {[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acid, also known as Boc-3-phenylalanine anthranilic acid, is a synthetic peptide that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of {[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acidalanine anthranilic acid is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms and cancer cells. It has also been shown to inhibit the activity of enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects
{[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acidalanine anthranilic acid has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response. However, further research is needed to fully understand its effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acidalanine anthranilic acid in lab experiments is its stability and solubility in water. It is also relatively easy to synthesize and purify. However, its high cost and limited availability may limit its use in some research applications.

Future Directions

There are several future directions for research on {[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acidalanine anthranilic acid. One area of interest is its potential use as a therapeutic agent for cancer and infectious diseases. Further studies are needed to determine its toxicity and efficacy in vivo. Another direction is the development of new synthetic methods to improve the yield and efficiency of its synthesis. Additionally, research on the structure-activity relationship of this compound could lead to the development of more potent and selective analogs.

Synthesis Methods

The synthesis of {[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acidalanine anthranilic acid involves a series of chemical reactions that require expertise and specialized equipment. One of the most common methods for synthesizing this compound is through solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified through various chromatographic techniques.

Scientific Research Applications

{[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acidalanine anthranilic acid has been used in various scientific research applications, including drug discovery, proteomics, and peptide chemistry. It has been shown to exhibit antimicrobial, antifungal, and anticancer properties, making it a promising candidate for developing new drugs.

properties

IUPAC Name

2-[3-[[(1S)-1-phenylpropyl]carbamoyl]anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-16(13-7-4-3-5-8-13)20-18(23)14-9-6-10-15(11-14)19-12-17(21)22/h3-11,16,19H,2,12H2,1H3,(H,20,23)(H,21,22)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAPQIIMCNWTHO-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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